(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Description

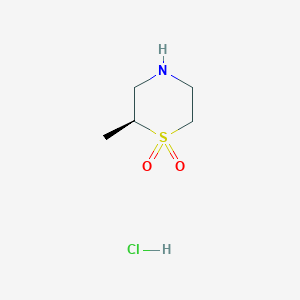

“(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride” is a chiral thiomorpholine derivative characterized by a sulfone group (1,1-dione) and a methyl substituent at the 2-position of the saturated six-membered ring containing sulfur and nitrogen. The (2S) stereochemistry indicates the specific spatial arrangement of the methyl group, which may influence its biological activity, solubility, and reactivity.

Properties

IUPAC Name |

(2S)-2-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5-4-6-2-3-9(5,7)8;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQLYHDANQJFBK-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCS1(=O)=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCS1(=O)=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, commonly referred to as thiomorpholine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 179.67 g/mol. The compound features a six-membered ring containing sulfur and nitrogen atoms, with a methyl group at the second position and a dione functional group. It appears as a white to off-white crystalline solid and is soluble in water and various organic solvents, enhancing its applicability in research and industrial settings.

Synthesis

Several synthetic pathways have been developed for producing this compound. These methods allow for the generation of the compound with varying degrees of purity and yield. The synthesis typically involves the reaction of thiomorpholine derivatives with suitable reagents under controlled conditions to yield the desired hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.

In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Proteus mirabilis. The compound's mechanism involves disrupting bacterial cell wall synthesis or metabolic functions, although further studies are needed to elucidate the exact pathways involved .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of thiomorpholine derivatives, including this compound. Notable findings include:

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes critical for bacterial survival. For instance, it was found to affect the activity of certain proteases and kinases involved in cellular metabolism.

- Cell Proliferation Studies : In cancer cell lines such as MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer), the compound exhibited antiproliferative effects with IC50 values indicating significant inhibition at low concentrations (e.g., IC50 = 0.87 μM for MIA PaCa-2) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiomorpholine 1,1-Dioxide | Six-membered ring with sulfur | Known for broad-spectrum antimicrobial activity |

| 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | Ethyl group at position two | Exhibits different pharmacological properties |

| 4-(4-Amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione Hydrochloride | Substituted aromatic ring | Potential use in cancer treatment |

These compounds illustrate the diversity within the thiomorpholine class while highlighting the unique features of this compound that may contribute to its distinct biological activities.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₁₂ClNO₂S

- Molar Mass : 185.67 g/mol

- CAS Number : 2043769-78-2

The unique structure of (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride features a thiomorpholine ring that contributes to its reactivity and biological activity. The presence of the sulfur atom within the ring enhances its potential for interaction with biological molecules.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to act as a scaffold for the development of novel drugs targeting various diseases.

- Enzyme Inhibition : The compound has shown promise in studies involving enzyme inhibition, particularly in pathways associated with cancer and metabolic disorders. The thiomorpholine moiety can modulate enzyme activity by forming non-covalent interactions with active sites.

Biochemical Studies

In biochemical research, this compound serves as a tool for studying protein interactions and cellular processes.

- Protein Binding Studies : Research indicates that this compound can bind to specific proteins, influencing their function. This property is crucial for understanding cellular signaling pathways and developing targeted therapies.

Material Science

The compound's unique chemical properties make it suitable for applications in material science.

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific functional properties. The incorporation of thiomorpholine derivatives into polymer matrices can enhance their mechanical and thermal stability.

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiomorpholine derivatives, including this compound. They evaluated their inhibitory effects on key enzymes involved in cancer metabolism. Results demonstrated that this compound exhibited significant inhibitory activity against target enzymes, indicating its potential as an anticancer agent.

Case Study 2: Protein Interaction

A study conducted by researchers at a leading university investigated the binding affinity of this compound to specific protein targets involved in neurodegenerative diseases. Using surface plasmon resonance (SPR) technology, they found that the compound effectively bound to the target proteins, suggesting its utility in drug design for neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiomorpholine derivatives share a core structure but differ in substituents, stereochemistry, and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Structural and Molecular Comparisons

Key Differences and Implications

The 2-ethyl-6-methyl derivative introduces asymmetry with two alkyl groups, which may alter binding affinity in chiral environments.

Stereochemistry: The (2S) configuration in the target compound may confer distinct pharmacological or catalytic properties compared to racemic or non-chiral analogs (e.g., 2,2-diethyl variant) .

Core Structure :

- Morpholine vs. Thiomorpholine : Replacing sulfur with oxygen (as in (S)-2-Methylmorpholine hydrochloride ) reduces molecular weight and alters electronic properties, affecting hydrogen bonding and solubility.

- Thiane vs. Thiomorpholine : The thiane derivative lacks a nitrogen atom in the ring, fundamentally changing its chemical behavior.

Safety and Handling: While safety data for the target compound are unavailable, analogs like 2,5-Diaminopentanamide dihydrochloride emphasize precautions against inhalation and skin contact, suggesting similar handling guidelines for thiomorpholine derivatives.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR verify the thiomorpholine ring structure, with characteristic deshielded protons near the sulfone group (δ 3.5–4.5 ppm) and methyl substituents (δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₃ClNO₂S requires m/z 234.03) and fragmentation patterns .

- Chiral HPLC : Resolves enantiomeric excess (ee) for the (2S)-configuration using chiral stationary phases (e.g., Chiralpak AD-H) .

What safety protocols are critical when handling (2S)-2-Methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact, as hydrochloride salts can irritate mucous membranes .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

- Waste Disposal : Neutralize residual acid (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers .

How does the stereochemical configuration at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The (2S)-configuration induces steric hindrance, directing nucleophilic attack to specific sites. For instance, in SN2 reactions, the methyl group at C2 restricts backside attack, favoring alternative pathways like ring-opening or sulfone-group participation. Comparative studies using racemic vs. enantiopure samples reveal differences in reaction kinetics and byproduct profiles, validated via kinetic isotope effect (KIE) experiments .

What strategies can resolve contradictions in reported solubility data across different experimental conditions?

Advanced Research Focus

Contradictions often arise from solvent polarity, temperature, and ionic strength variations. Systematic solubility studies in DMSO, water, and THF (at 25°C vs. 40°C) under controlled humidity can clarify discrepancies. For example, DMSO enhances solubility due to its high polarity, while aqueous buffers may precipitate the compound at pH < 4 due to protonation of the tertiary amine . Data normalization using the Hansen solubility parameters (HSPs) improves cross-study comparability .

What mechanistic insights explain the formation of byproducts during the thiomorpholine ring closure step?

Advanced Research Focus

Byproducts like dimeric sulfones or oxidized intermediates form via competing pathways:

- Radical-mediated dimerization : Occurs under prolonged reaction times or oxygen exposure, detected via electron paramagnetic resonance (EPR) spectroscopy .

- Over-oxidation : Excess oxidizing agents (e.g., H₂O₂) convert sulfoxide intermediates to sulfones prematurely. Quenching experiments with Na₂SO₃ mitigate this .

Mechanistic studies using isotopic labeling (e.g., ³⁴S) and DFT calculations validate these pathways .

How can researchers assess the compound’s stability under varying storage conditions for long-term studies?

Q. Advanced Research Focus

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (RH) for 6 months, analyzing degradation via HPLC-MS. Hydrolysis of the sulfone group is pH-dependent, with significant degradation observed at pH > 8 .

- Lyophilization : Freeze-drying in amber vials under argon extends shelf life by reducing hygroscopicity and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.